6',7'-Dimethoxy-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a complex organic compound characterized by its unique spiro structure that combines features of piperidine and quinazoline. This compound is notable for its potential biological activities, which make it a subject of interest in medicinal chemistry. Its chemical formula is , and it has a molecular weight of approximately 217.27 g/mol. The compound is classified under heterocyclic compounds due to the presence of nitrogen in its ring structures.
The synthesis of 6',7'-Dimethoxy-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one typically involves multiple steps that may include the formation of the piperidine ring followed by the introduction of the quinazoline moiety.
The molecular structure of 6',7'-Dimethoxy-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one can be represented using various structural formulas, including SMILES notation:
O=C1NC2=C(C=CC=C2)C2(CCNCC2)N1This notation indicates the arrangement of atoms in the molecule and highlights functional groups such as carbonyl (C=O) and methoxy (-OCH₃) groups.
6',7'-Dimethoxy-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one can participate in various chemical reactions due to its functional groups:
The mechanism of action for 6',7'-Dimethoxy-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is not fully elucidated but is believed to involve interactions with specific biological targets:
6',7'-Dimethoxy-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one has potential applications in various fields:
This compound exemplifies how intricate organic structures can lead to significant biological implications, warranting further research into their mechanisms and applications in medicine.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: